
7H-ADENINE, N-(o-METHOXYPHENYL)-
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Overview
Description
N-(2-methoxyphenyl)-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and an amine group attached to the purine ring. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-7H-purin-6-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of m-aryloxy phenols, which can be synthesized through nucleophilic aromatic substitutions and electrophilic aromatic substitutions .
Industrial Production Methods: Industrial production of N-(2-methoxyphenyl)-7H-purin-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium and copper, can enhance the reaction rate and improve regioselectivity .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-7H-purin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds through the use of palladium catalysts and boron reagents .
Common Reagents and Conditions: Common reagents used in the reactions of N-(2-methoxyphenyl)-7H-purin-6-amine include palladium catalysts, boron reagents, and transition metal catalysts such as copper . The reactions are typically carried out under mild conditions to ensure functional group tolerance and high yield.
Major Products Formed: The major products formed from the reactions of N-(2-methoxyphenyl)-7H-purin-6-amine depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the major products are typically carbon–carbon bonded compounds .
Scientific Research Applications
N-(2-methoxyphenyl)-7H-purin-6-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds. In biology, it has been studied for its potential leishmanicidal activity against Leishmania mexicana . In medicine, it is explored for its potential therapeutic effects, including its ability to inhibit the activity of recombinant L. mexicana arginase . Additionally, the compound has applications in the industry, particularly in the synthesis of novel drugs and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of recombinant L. mexicana arginase, leading to the production of reactive oxygen species (ROS) and parasite apoptosis . The compound induces several changes in the parasite, such as membrane blebbing, the presence of autophagosomes, and mitochondrial disorganization .
Comparison with Similar Compounds
N-(2-methoxyphenyl)-7H-purin-6-amine can be compared with other similar compounds, such as 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME) and N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives . These compounds share structural similarities, such as the presence of methoxy and amine groups, but differ in their specific chemical structures and biological activities. The uniqueness of N-(2-methoxyphenyl)-7H-purin-6-amine lies in its specific purine-based structure and its diverse range of applications in scientific research.
Similar Compounds
Biological Activity
7H-Adenine, N-(o-methoxyphenyl)-, also known as N-(2-methoxyphenyl)-7H-purin-6-amine, is a purine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a methoxy group attached to a phenyl ring and an amine group on the purine structure, which contributes to its pharmacological potential.
The compound's chemical properties are summarized in the following table:
Property | Value |
---|---|
CAS No. | 73663-97-5 |
Molecular Formula | C12H11N5O |
Molecular Weight | 241.25 g/mol |
IUPAC Name | N-(2-methoxyphenyl)-7H-purin-6-amine |
InChI Key | IQOGGWLYHJXIIF-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that 7H-Adenine, N-(o-methoxyphenyl)- exhibits significant antimicrobial properties. It has been studied for its leishmanicidal activity against Leishmania mexicana, where it inhibits arginase activity, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis of the parasites.
Anticancer Potential
The compound has also shown promise in anticancer research. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7, with an IC50 value indicating effective cytotoxicity at low concentrations . Further investigations into its mechanism revealed that it may interact with various signaling pathways involved in cell proliferation and survival.
The mechanism of action for 7H-Adenine, N-(o-methoxyphenyl)- involves multiple biological targets. It primarily acts by:
- Inhibition of Enzymatic Activity : The compound inhibits arginase in L. mexicana, disrupting the parasite's metabolism.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, potentially through ROS-mediated mechanisms.
- Modulation of Signaling Pathways : The compound may affect pathways such as PI3K/Akt, which are crucial for cell survival and proliferation.
Study 1: Leishmanicidal Activity
In a study examining the effects on L. mexicana, researchers found that treatment with 7H-Adenine, N-(o-methoxyphenyl)- resulted in a significant reduction in parasite viability and promoted apoptosis through ROS generation. The study concluded that this compound could be a lead candidate for developing new leishmaniasis treatments.
Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of this compound reported that it significantly inhibited the growth of MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with varying concentrations of the compound, suggesting its potential as an effective anticancer agent .
Comparative Analysis with Similar Compounds
To provide context for its biological activity, a comparison with similar purine derivatives is useful:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
7H-Adenine, N-(o-methoxyphenyl)- | Moderate | Significant | Enzyme inhibition, ROS induction |
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | High | Moderate | Receptor modulation |
N,N-bis(4-methoxyphenyl)naphthalen-2-amine | Low | Significant | Apoptosis induction |
Q & A
Basic Research Questions
Q. How can researchers design a synthetic pathway for 7H-Adenine, N-(o-Methoxyphenyl)-, considering functional group compatibility and reaction optimization?
- Methodological Answer : A multi-step synthesis approach is typically employed, leveraging nucleophilic substitution and coupling reactions. For example, benzoyl chloride and sodium hydride (NaH) in anhydrous DMF can facilitate key intermediate formations . Reaction optimization should focus on solvent choice (e.g., THF for amine coupling), temperature control (room temperature for stability), and stoichiometric ratios to minimize side products. A stepwise yield table (e.g., 37% for intermediate A, 30% for final product) aids in identifying bottlenecks .
Q. What methodological considerations are critical when characterizing the purity and structural integrity of 7H-Adenine derivatives?
- Methodological Answer : Purity assessment requires UV-Vis spectroscopy (λmax ~255 nm for conjugated systems) and chromatographic techniques (HPLC with reverse-phase columns). Structural validation via NMR (1H/13C) should confirm methoxyphenyl proton environments and adenine ring connectivity. Reagent-grade standards (≥98% purity) and controlled storage (-20°C) ensure reproducibility .
Q. How should researchers align the investigation of this compound with existing theoretical frameworks in medicinal chemistry?
- Methodological Answer : Link the study to receptor-ligand interaction theories (e.g., adenosine receptor modulation) or enzyme inhibition models. Design experiments to test hypotheses derived from these frameworks, such as competitive binding assays or molecular docking simulations. Theoretical alignment ensures relevance and contextualizes findings .
II. Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
- Methodological Answer : Employ factorial design to isolate variables (e.g., substituent electronic effects, steric hindrance) that may explain discrepancies. For instance, a 2^k factorial experiment (k = variables like solvent polarity or temperature) can identify interactions affecting reactivity . Cross-validate computational models (DFT calculations) with kinetic studies under controlled conditions .
Q. How can factorial design be applied to investigate the synergistic effects of substituent groups on the compound's physicochemical properties?
- Methodological Answer : Use a 3x3 factorial matrix to test substituent variations (e.g., methoxy vs. hydroxy groups) and their impact on solubility or logP. Analyze main effects and interactions via ANOVA. For example, varying the o-methoxyphenyl group’s position could reveal steric vs. electronic contributions to hydrophobicity .
Q. What systematic approaches are recommended for reconciling conflicting data in the literature regarding the compound's biological activity?
- Methodological Answer : Conduct a bibliometric analysis to assess methodological quality across studies. Prioritize studies with rigorous controls (e.g., dose-response curves, validated assays). Replicate experiments under standardized conditions (e.g., cell lines, incubation times) and perform meta-analyses to identify confounding variables (e.g., impurity profiles) .
Q. What methodological challenges arise when scaling up the synthesis of 7H-Adenine derivatives for in vivo studies, and how can they be addressed?
- Methodological Answer : Challenges include maintaining yield during purification (e.g., column chromatography scalability) and ensuring batch-to-batch consistency. Transition to flow chemistry or catalytic methods (e.g., Pd-mediated couplings) can improve efficiency. Process analytical technology (PAT) monitors critical quality attributes in real-time .
Q. III. Data Analysis and Interpretation
Q. How can researchers systematically analyze structural-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Construct a SAR table comparing substituent modifications (e.g., methoxy vs. ethoxy groups) against biological endpoints (e.g., IC50 values). Use multivariate regression to quantify contributions of lipophilicity, hydrogen bonding, and steric parameters. Molecular dynamics simulations further validate binding modes .
Q. What statistical methods are appropriate for interpreting dose-response variability in pharmacological assays?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via R² and residuals. Bootstrap resampling quantifies confidence intervals for EC50/IC50 values. Outlier analysis identifies experimental anomalies (e.g., compound degradation) .
Q. IV. Theoretical and Methodological Integration
Q. How can a mixed-methods approach enhance understanding of the compound’s mechanism of action?
- Methodological Answer : Combine quantitative assays (e.g., enzyme inhibition kinetics) with qualitative techniques (e.g., X-ray crystallography for binding site visualization). Triangulate data to reconcile mechanistic hypotheses, such as allosteric modulation vs. competitive inhibition .
Q. What frameworks guide the selection of in vitro vs. in vivo models for studying this compound’s bioactivity?
Properties
CAS No. |
73663-97-5 |
---|---|
Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-9-5-3-2-4-8(9)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI Key |
IQOGGWLYHJXIIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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